3-(4-Chlorophenyl)-7-ethyl-5-(4-fluorophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
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Overview
Description
3-(4-CHLOROPHENYL)-7-ETHYL-5-(4-FLUOROPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities, including anti-inflammatory, analgesic, and anticancer properties . The presence of halogen atoms such as chlorine and fluorine in its structure enhances its biological activity and makes it a valuable compound for medicinal chemistry research .
Preparation Methods
The synthesis of 3-(4-CHLOROPHENYL)-7-ETHYL-5-(4-FLUOROPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a β-keto ester under acidic conditions.
Cyclization to form the quinazoline ring: The pyrazole intermediate is then reacted with an anthranilic acid derivative under reflux conditions to form the quinazoline ring.
Introduction of halogen atoms: Halogenation reactions are carried out using reagents such as N-chlorosuccinimide (NCS) for chlorination and N-fluorobenzenesulfonimide (NFSI) for fluorination.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency .
Chemical Reactions Analysis
3-(4-CHLOROPHENYL)-7-ETHYL-5-(4-FLUOROPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form quinazoline N-oxides.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can convert the compound to its corresponding dihydro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydro derivatives .
Scientific Research Applications
3-(4-CHLOROPHENYL)-7-ETHYL-5-(4-FLUOROPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its anticancer properties are being explored for the development of new chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-7-ETHYL-5-(4-FLUOROPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, the compound can bind to DNA and interfere with the replication process, leading to its anticancer effects .
Comparison with Similar Compounds
Similar compounds to 3-(4-CHLOROPHENYL)-7-ETHYL-5-(4-FLUOROPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE include:
3-(4-Chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline: Known for its anti-inflammatory and analgesic properties.
4-Phenethylaminoquinazoline: Exhibits significant anti-inflammatory activity.
2,3,6-Trisubstituted quinazoline: Reported to have anticancer properties.
The uniqueness of 3-(4-CHLOROPHENYL)-7-ETHYL-5-(4-FLUOROPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H21ClFN3 |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-ethyl-5-(4-fluorophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C24H21ClFN3/c1-2-15-3-12-22-20(13-15)23(17-6-10-19(26)11-7-17)28-24-21(14-27-29(22)24)16-4-8-18(25)9-5-16/h4-11,14-15H,2-3,12-13H2,1H3 |
InChI Key |
DSXOAHWWWYWLDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)C(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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